

Necrosis inhibitor 2 (hydrochloride) mechanism of action

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Compound of Interest

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An In-depth Technical Guide to the Mechanism of Action of Necrosis Inhibitor 2 (hydrochloride)

Introduction

Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic injury.[1][2] Unlike apoptosis, which is immunologically silent, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[2] The signaling pathway is primarily mediated by a series of protein kinases, most notably Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[2][3]

Necrosis inhibitor 2 (hydrochloride), also known as Necrostatin-2 (Nec-2), is a potent small-molecule inhibitor of necroptosis.[4] It serves as a crucial chemical probe for dissecting the molecular mechanisms of this cell death pathway.[1] This guide provides a detailed overview of the mechanism of action of Nec-2, supported by quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of RIPK1 Kinase Activity

The primary mechanism of action of Necrostatin-2 is the inhibition of the kinase activity of RIPK1.[4][5] RIPK1 is a central regulator in the cellular response to stimuli such as Tumor

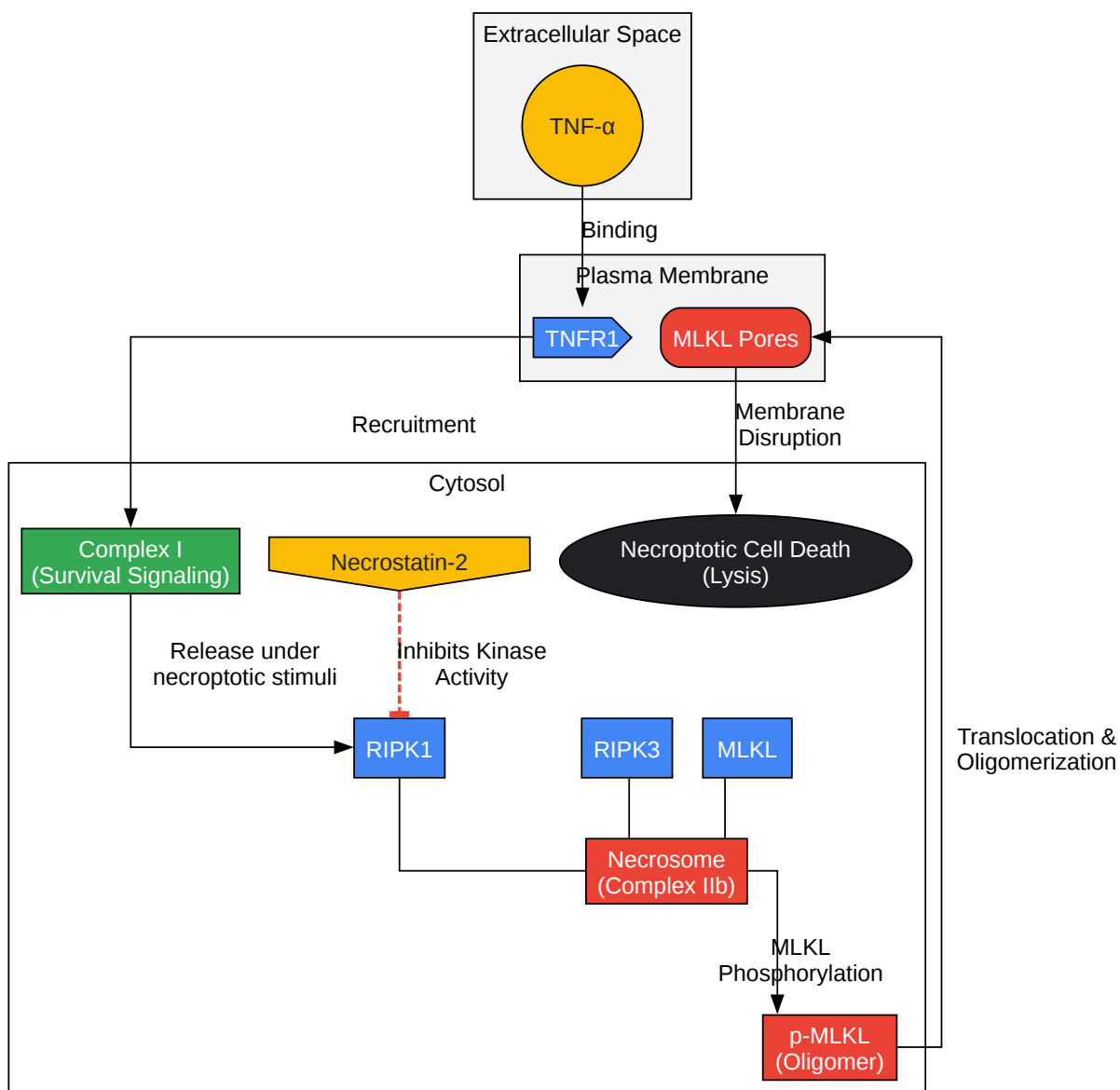
Necrosis Factor-alpha (TNF- α), directing the outcome towards cell survival, apoptosis, or necroptosis.[2][6]

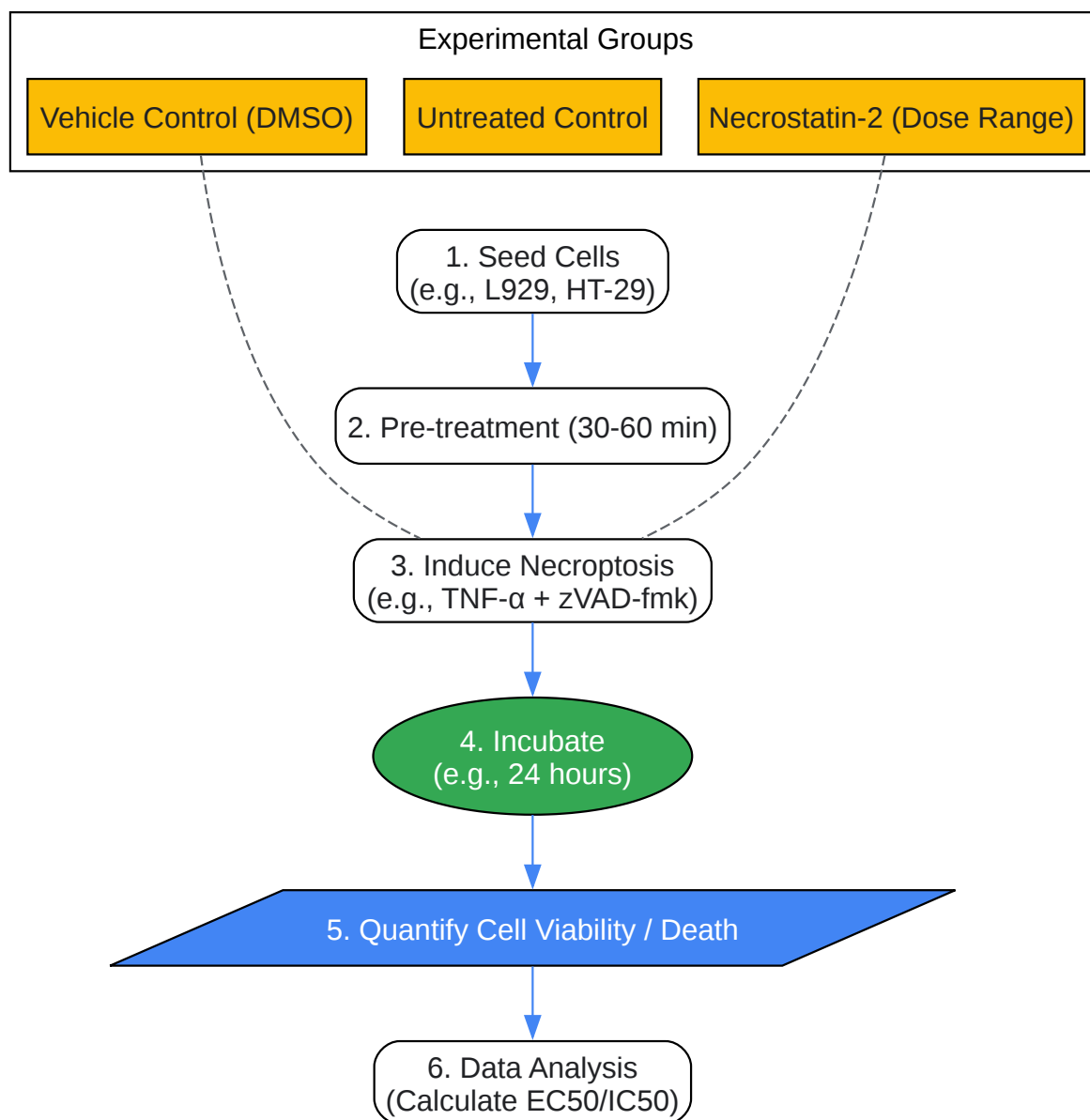
The Necroptosis Signaling Pathway

- **Initiation by TNF- α :** The pathway is often initiated by the binding of TNF- α to its receptor, TNFR1. This leads to the formation of a plasma membrane-bound protein complex known as Complex I, which includes TNFR1, TRADD, TRAF2, RIPK1, and cIAP1/2.[7] In its initial state, Complex I promotes cell survival by activating the NF- κ B signaling pathway.[7]
- **Transition to Complex II (The Necrosome):** Under conditions where apoptosis is inhibited (e.g., by pan-caspase inhibitors like zVAD-fmk) and cIAP proteins are depleted, RIPK1 dissociates from Complex I and forms a cytosolic death-inducing complex known as Complex II, or the "necrosome".[2][7] This complex consists of RIPK1, RIPK3, and MLKL.[2]
- **Kinase Cascade and Execution:** Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and phosphorylate each other.[8] Activated RIPK3 then phosphorylates MLKL. This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it forms pores, leading to membrane disruption, cellular swelling, and ultimately, lytic cell death.[7]

Inhibition by Necrostatin-2

Necrostatin-2 exerts its inhibitory effect by targeting the kinase activity of RIPK1.[4][9] By preventing the autophosphorylation of RIPK1, it blocks the formation of the active necrosome and the subsequent phosphorylation cascade involving RIPK3 and MLKL.[6] This action effectively halts the execution phase of necroptosis, preserving plasma membrane integrity and cell viability.





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